molecular formula C19H15ClN4O3S2 B2619001 N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-18-8

N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2619001
CAS No.: 895102-18-8
M. Wt: 446.92
InChI Key: YKCBLOOARUDEGG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound characterized by a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core system. The thioether bridge links the heterocycle to an N-(4-chlorophenyl)acetamide moiety, where the 4-chlorophenyl group may influence lipophilicity and electronic interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c1-24-15-5-3-2-4-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-8-6-12(20)7-9-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCBLOOARUDEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazine-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a thiazine ring and a chloro-substituted phenyl group, which contribute to its chemical reactivity and biological activity. Its molecular formula is C27H23ClN4O4S2C_{27}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of approximately 567.1 g/mol.

N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The thiazine derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticancer Activity : There is growing interest in the anticancer potential of this compound. In vitro studies have indicated that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines. The compound's mechanism of action is believed to involve interaction with specific molecular targets within cancer cells .
  • Anti-inflammatory Effects : Some studies indicate that thiazine derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases and conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[c]pyrimido scaffold.
  • Introduction of chloro and methyl groups.
  • Thioether formation with thiol compounds.
  • Acetamide coupling with appropriate amines.

This synthetic pathway allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer ScreeningShowed promising results in inhibiting breast cancer cell proliferation.
Anti-inflammatory PotentialSuggested effectiveness in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and its 4-cyano analog (11b) () share a thiazolo[3,2-a]pyrimidine core. Unlike the target compound’s sulfonyl group, these derivatives feature carbonyl groups at positions 3 and 3. The absence of sulfonyl groups reduces polarity, which correlates with their lower melting points (213–246°C vs. likely higher values for the sulfonyl-containing target).

Pyrimido[2,1-b]quinazoline Systems

Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) demonstrates a pyrimidoquinazoline core fused with a quinazoline ring. This system’s extended π-conjugation may improve UV absorption properties compared to the target compound’s benzo-thiazine core. However, the lack of a sulfonyl group and thioether bridge likely reduces its hydrogen-bonding capacity and metabolic stability .

Substituent Effects on Pharmacological Properties

Arylacetamide Variations

The ethoxyphenyl analog (2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide) () replaces the 4-chlorophenyl group with a 4-ethoxyphenyl moiety. This substitution highlights the balance between bioavailability and target affinity .

Chlorobenzylidene Derivatives

describes a triazole-thione derivative with a 2-chlorobenzylidene group. While structurally distinct, the chloro substituent’s meta/para positioning influences steric and electronic profiles. The target compound’s 4-chlorophenyl group likely optimizes steric bulk and dipole interactions for specific binding pockets, contrasting with ortho-substituted analogs that may hinder binding .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Benzo[c]pyrimidothiazine 4-Chlorophenyl, sulfonyl Not reported Not reported
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 68
Ethoxyphenyl Analog () Pyrimidobenzothiazine 4-Ethoxyphenyl, sulfonyl Not reported Not reported

Table 2: Spectroscopic Signatures

Compound IR (CN stretch, cm⁻¹) ^1H NMR Key Signals (δ, ppm)
Target Compound Not reported Expected: ~2.3 (CH3), ~7.3–8.0 (ArH)
11a () 2,219 2.24 (CH3), 7.94 (=CH)
11b () 2,209 2.24 (CH3), 8.01 (=CH)

Research Implications

The sulfonyl group in the target compound confers distinct polarity and stability compared to carbonyl-containing analogs. Substituent optimization (e.g., chloro vs. ethoxy) balances lipophilicity and target engagement. Future studies should explore biological activity correlations with structural features, leveraging crystallographic tools like SHELX () for precise conformational analysis .

Biological Activity

N-(4-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound belonging to the class of thiazine and pyrimidine derivatives. Its complex structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C21H20ClN4O3S2C_{21}H_{20}ClN_{4}O_{3}S_{2}, with a molecular weight of 440.54 g/mol. The compound features multiple functional groups and heterocycles that contribute to its biological properties.

Biological Activities

1. Antimicrobial Activity
Research indicates that thiazine and benzothiazine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with some compounds demonstrating IC50 values as low as 51 nM . This suggests that this compound may possess similar antimicrobial efficacy.

2. Antitubercular Activity
Thiazine derivatives are known for their antitubercular properties. Studies have reported that certain compounds within this class can inhibit the growth of Mycobacterium tuberculosis at low concentrations . Given the structural similarities, this compound may also exhibit potential in combating tuberculosis.

3. Anticancer Activity
The compound's mechanism may involve interactions with specific enzymes or receptors that are implicated in cancer progression. Some thiazine derivatives have been identified as inhibitors of bromodomain-containing proteins associated with various cancers . This positions this compound as a candidate for further anticancer research.

4. Anti-inflammatory and Analgesic Properties
Thiazine derivatives have also shown anti-inflammatory effects in various studies. The potential for this compound to modulate inflammatory pathways warrants investigation into its therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effects
Antimicrobial Effective against E. coli, S. aureus
Antitubercular Inhibits M. tuberculosis
Anticancer Potential inhibitor of cancer-related proteins
Anti-inflammatory Modulates inflammatory responses

Case Studies and Experimental Data

In a study focusing on the synthesis and biological evaluation of thiazine derivatives, several compounds were screened for their antibacterial properties against common pathogens. The results indicated that modifications in the thiazine structure significantly impacted biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Additionally, another study highlighted the promising anti-tuberculosis activity of related compounds at concentrations below 500 nM, reinforcing the need for further exploration into this compound's therapeutic potential against resistant strains .

Q & A

What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield improvement?

Basic
The synthesis typically involves refluxing intermediates in ethanol with sodium acetate as a base. For example, a related compound was synthesized by heating 2-chloro-N-(4-chlorophenyl)acetamide with a heterocyclic precursor in ethanol under reflux for 30 minutes, yielding 85% after recrystallization . Optimization strategies include:

  • Catalyst screening : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improves efficiency in complex heterocycle formation .
  • Solvent systems : Ethanol-dioxane mixtures (1:2) enhance crystallinity and purity .
  • Reaction time : Short reflux durations (30–60 minutes) minimize degradation of thermally sensitive thioether linkages .

Advanced
For scale-up synthesis, consider:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield in analogous pyrimido-thiazine systems.
  • Flow chemistry : Enables precise control of exothermic steps in diazine ring formation.

What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic
Standard characterization includes:

  • 1^1H/13^{13}C NMR : Confirms substituent positions and thioacetamide linkage (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160 ppm for carbonyl groups) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% theoretical) .

Advanced
For complex mixtures or byproducts:

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in benzo-fused pyrimidothiazine cores.
  • LC-MS/MS : Detects trace impurities (e.g., des-methyl analogs) with limits of quantification <0.1% .

How can researchers design experiments to investigate the reaction mechanism of thioacetamide formation?

Advanced
Mechanistic studies require:

  • Kinetic isotope effects : Compare kH/kDk_H/k_D for C-S bond formation using deuterated intermediates.
  • Trapping experiments : Identify radical intermediates with TEMPO or other scavengers in refluxing ethanol .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for thiolate-nucleophile coupling .

What strategies resolve contradictions between computational predictions and experimental metabolic stability data?

Advanced
Address discrepancies using:

  • Enzyme-specific assays : Test aldehyde oxidase (AO) and cytochrome P450 metabolism in human liver microsomes, as AO often oxidizes nitrogen-rich heterocycles .
  • Isotope labeling : Track 14^{14}C-labeled metabolites to confirm computational predictions of cleavage sites.
  • Species comparison : Cross-validate rodent vs. human hepatocyte data to account for interspecies AO variability .

How can byproducts in multi-step syntheses of the benzo-pyrimidothiazine core be analyzed?

Advanced
Byproduct identification methodologies:

  • HPLC-DAD-ELSD : Separates regioisomers (e.g., 6-methyl vs. 7-methyl substitution) with C18 columns (acetonitrile/0.1% TFA gradient) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., sulfone vs. sulfoxide oxidation states) .
  • Reaction monitoring : Use in-situ IR to detect intermediates (e.g., thiocyanate peaks at 2100 cm1^{-1}) .

How to design SAR studies for exploring biological targets?

Advanced
Systematic SAR approaches include:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on target binding .
  • Bioisosteric replacement : Replace the sulfone group with phosphonate or sulfonamide to modulate solubility and target affinity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize analogs with optimal H-bonding to kinase ATP pockets .

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